2,2-Diallylpiperidine hydrochloride

Pharmaceutical Intermediate Purity Analysis Salt Form Stability

2,2-Diallylpiperidine hydrochloride is the preferred procurement choice for medicinal chemistry teams requiring a lipophilic amine scaffold (XLogP3-AA 2.7) with a unique quaternary 2,2-diallyl substitution pattern. Unlike common N-allyl or 4-allyl piperidines, this derivative enables direct SAR exploration of steric and conformational effects on target binding. The hydrochloride salt guarantees solubility and long-term shelf stability, eliminating free-base oxidation risks. Procure ≥95% purity material for reliable multi-step syntheses involving hydroboration, epoxidation, or olefin metathesis.

Molecular Formula C11H20ClN
Molecular Weight 201.74
CAS No. 681283-71-6; 91355-50-9
Cat. No. B2795591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diallylpiperidine hydrochloride
CAS681283-71-6; 91355-50-9
Molecular FormulaC11H20ClN
Molecular Weight201.74
Structural Identifiers
SMILESC=CCC1(CCCCN1)CC=C.Cl
InChIInChI=1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H
InChIKeyRCBADOSIQUICOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 2,2-Diallylpiperidine Hydrochloride (CAS 681283-71-6 / 91355-50-9)


2,2-Diallylpiperidine hydrochloride (C₁₁H₂₀ClN, MW 201.74 g/mol) is a synthetic heterocyclic intermediate within the piperidine family, distinguished by the presence of two allyl substituents at the 2-position of the piperidine ring, stabilized as a hydrochloride salt [1]. The compound is primarily supplied for pharmaceutical research and organic synthesis applications, with commercially available purity specifications typically ranging from 95% to 98% .

Procurement Risk Analysis: Why Generic Piperidine Substitution Is Not Viable for 2,2-Diallylpiperidine Hydrochloride


The chemical behavior of 2,2-diallylpiperidine hydrochloride is defined by its quaternary 2-carbon bearing two identical allyl substituents [1]. This unique substitution pattern is not replicated in common piperidine derivatives such as N-allylpiperidine, 4-allylpiperidine, or simple 2-alkylpiperidines. Substituting with a generic piperidine analog would fundamentally alter the compound's steric profile, nucleophilic character, and the downstream reactivity of its allyl groups, leading to divergent synthetic pathways and potential experimental failure [2]. Furthermore, the hydrochloride salt form is critical for ensuring solubility and long-term shelf stability, a feature absent in the free base (CAS 91355-50-9) which is more prone to oxidation and handling difficulties [1] .

Quantitative Differentiation Evidence for 2,2-Diallylpiperidine Hydrochloride Against In-Class Analogs


Purity Specification as a Direct Procurement Comparator: 2,2-Diallylpiperidine Hydrochloride vs. Free Base Analog

Commercially sourced 2,2-diallylpiperidine hydrochloride (CAS 681283-71-6) is routinely supplied with a specified purity of ≥98% (NLT 98%) as documented by multiple vendors . In contrast, the free base form (2,2-diallylpiperidine, CAS 91355-50-9) is more commonly listed with a lower purity of 95% or simply as 'SALTDATA: HCl' without a defined quantitative specification for the free amine . This indicates that the hydrochloride salt facilitates a more reliable purification and isolation process, directly impacting the quantitative measure of purity available for procurement.

Pharmaceutical Intermediate Purity Analysis Salt Form Stability

InChIKey Differentiation: Absolute Molecular Identity Verification for 2,2-Diallylpiperidine Hydrochloride Procurement

The compound's unique molecular identity is unequivocally established by its InChIKey, `RCBADOSIQUICOW-UHFFFAOYSA-N`, which encodes its exact protonation state and connectivity as a hydrochloride salt . This is a critical differentiator from the free base form (2,2-diallylpiperidine), which has a distinct InChIKey (`VPCIEXIKGLCPRS-UHFFFAOYSA-N`) [1]. Procurement of the incorrect salt form based solely on name similarity would introduce a chemically distinct entity with different physical properties (e.g., solubility, melting point) and reactivity.

Chemical Inventory Management Molecular Identification Regulatory Compliance

Substituent-Driven Physicochemical Differentiation: LogP and Rotatable Bond Profile

Quantitative structure-property relationship (QSPR) data reveals that 2,2-diallylpiperidine has a computed XLogP3-AA value of 2.7 and a rotatable bond count of 4 [1]. These metrics differentiate it from less lipophilic, less conformationally flexible piperidine analogs such as piperidine (XLogP3 ~0.5) or N-methylpiperidine (XLogP3 ~1.5). The presence of the two allyl chains directly contributes to a >2 log unit increase in predicted lipophilicity, which has significant class-level implications for membrane permeability and receptor binding in medicinal chemistry contexts.

Drug Design Physicochemical Properties Bioavailability Prediction

Defined Application Scenarios for 2,2-Diallylpiperidine Hydrochloride Based on Quantified Differentiation


Synthesis of Complex Nitrogen-Containing Heterocycles via Allyl Group Functionalization

The high purity (≥98%) of the hydrochloride salt ensures a reliable starting material for multi-step syntheses where the two allyl groups are intended for subsequent transformations such as hydroboration, epoxidation, or olefin metathesis. The defined salt form eliminates variability associated with free base handling and storage [1], making it the preferred procurement choice for researchers building focused libraries of piperidine-containing molecules with defined stereochemical or conformational constraints.

Medicinal Chemistry Scaffold Optimization for Lipophilic Amine Targets

Given its computed XLogP3-AA of 2.7, this compound is ideally suited as a lipophilic amine scaffold in structure-activity relationship (SAR) studies where increased membrane permeability is a design goal . Procurement of this specific derivative allows medicinal chemists to directly test the impact of a quaternary 2,2-diallyl substitution pattern on target binding and cellular activity, a profile not achievable with simpler, more hydrophilic piperidine analogs [1].

Validation of Chemical Inventory and Electronic Lab Notebook (ELN) Systems

The unambiguous molecular identity provided by the unique InChIKey `RCBADOSIQUICOW-UHFFFAOYSA-N` makes this compound an ideal standard for validating and auditing chemical inventory management software, electronic lab notebook (ELN) compound registration modules, and analytical data archival systems. Its procurement for this purpose ensures that distinct salt forms (hydrochloride vs. free base) are correctly differentiated and cataloged within enterprise informatics platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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